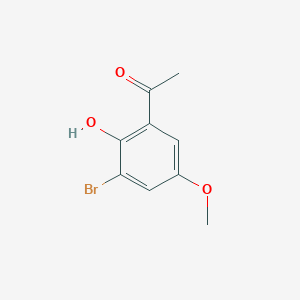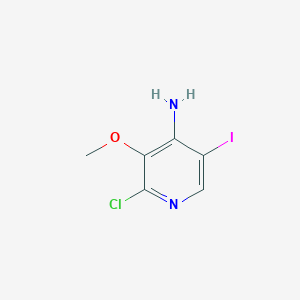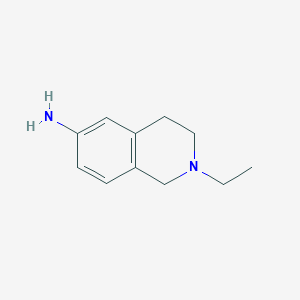
Methyl 1,4-dihydroxycyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It contains a cyclohexane ring substituted with two hydroxyl groups at positions 1 and 4, and a carboxylate ester group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The use of efficient and green catalysts, such as CuMgAl, allows for environmentally friendly production with high yields and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,4-dihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedione or 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1,4-dihydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 1,4-dihydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Contains a cyclohexene ring instead of a cyclohexane ring.
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a hydroxyl group at position 4
Uniqueness
Methyl 1,4-dihydroxycyclohexane-1-carboxylate is unique due to the presence of two hydroxyl groups on the cyclohexane ring, which provides additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
methyl 1,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,9,11H,2-5H2,1H3 |
InChI-Schlüssel |
MPQLIDBKKIPEMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC(CC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)








![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)



